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molecular formula C6H3BrF2O B1270799 2-Bromo-4,6-difluorophenol CAS No. 98130-56-4

2-Bromo-4,6-difluorophenol

Cat. No. B1270799
M. Wt: 208.99 g/mol
InChI Key: YDRZYJATKMBSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487108B2

Procedure details

2-Bromo-4,6-difluoro-phenol (10 g, 48 mmol), Bu4NBr (0.24 g, 0.72 mol) and BnBr (8.22 g, 48 mmol) was mixed in THF (100 mL). 50% KOH (13.46 g, 240 mmol) was added to the mixture, heated to 64° C. and stirred for 2 h. Water was added to the mixture, the aqueous layer was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to give the crude product 2-(benzyloxy)-1-bromo-3,5-difluorobenzene (13.7 g, 96%), which was used immediately without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.22 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[C:3]=1[OH:10].[CH:11]1[CH:16]=[CH:15][C:14]([CH2:17]Br)=[CH:13][CH:12]=1.[OH-].[K+].O>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].C1COCC1>[CH2:17]([O:10][C:3]1[C:4]([F:9])=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[Br:1])[C:14]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)F)O
Name
Quantity
8.22 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
Quantity
0.24 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.46 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
64 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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